molecular formula C13H14ClNO B2795461 (4'-Methoxy-2-biphenylyl)amine hydrochloride CAS No. 93189-05-0

(4'-Methoxy-2-biphenylyl)amine hydrochloride

Cat. No.: B2795461
CAS No.: 93189-05-0
M. Wt: 235.71
InChI Key: BTKKXPWYXJGJCY-UHFFFAOYSA-N
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Description

(4’-Methoxy-2-biphenylyl)amine hydrochloride is a chemical compound with the molecular formula C13H14ClNO. It is a derivative of biphenyl, where an amine group is substituted at the second position and a methoxy group at the fourth position of the biphenyl ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

(4’-Methoxy-2-biphenylyl)amine hydrochloride is utilized in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Medicine: As a potential pharmaceutical intermediate for the development of drugs targeting specific biological pathways.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards of “(4’-Methoxy-2-biphenylyl)amine hydrochloride” and how to handle it safely . Always follow standard safety procedures when handling chemical substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4’-Methoxy-2-biphenylyl)amine hydrochloride typically involves the following steps:

    Nitration of Biphenyl: Biphenyl is nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron powder and hydrochloric acid.

    Methoxylation: The biphenyl compound is then methoxylated using methanol and a suitable catalyst to introduce the methoxy group at the fourth position.

    Formation of Hydrochloride Salt: Finally, the amine compound is reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of (4’-Methoxy-2-biphenylyl)amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: To ensure consistent quality and yield.

    Automated Systems: For precise control of reaction conditions such as temperature, pressure, and pH.

    Purification: Using techniques like recrystallization and chromatography to obtain high-purity products.

Types of Reactions:

    Oxidation: (4’-Methoxy-2-biphenylyl)amine hydrochloride can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine or methoxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Secondary amines.

    Substitution Products: Various substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of (4’-Methoxy-2-biphenylyl)amine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (4’-Methoxy-3-biphenylyl)amine hydrochloride
  • (4’-Methoxy-4-biphenylyl)amine hydrochloride
  • (4’-Methoxy-2-biphenylyl)methylamine hydrochloride

Comparison:

  • Structural Differences: The position of the methoxy and amine groups can vary, leading to differences in chemical reactivity and biological activity.
  • Unique Properties: (4’-Methoxy-2-biphenylyl)amine hydrochloride is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for certain molecular targets.

Properties

IUPAC Name

2-(4-methoxyphenyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14;/h2-9H,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKKXPWYXJGJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93189-05-0
Record name (4'-Methoxy-2-biphenylyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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